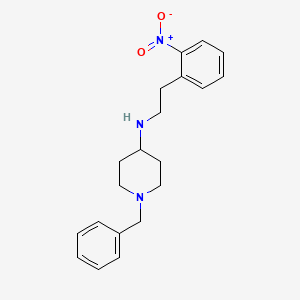
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a nitrophenethyl group attached to the nitrogen atom of a benzylpiperidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of piperidine with 2-nitrophenethyl bromide, followed by the introduction of a benzyl group through reductive amination. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation steps, and automated systems can be used to monitor and control reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl group can be removed through catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions include various substituted piperidines, amines, and benzyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrophenethyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Nitrophenethyl alcohol
- 2-Nitrobenzyl alcohol
- 2-Nitrophenol
Comparison
Compared to similar compounds, N-(2-nitrophenethyl)-1-benzylpiperidin-4-amine is unique due to the presence of both a nitrophenethyl group and a benzylpiperidine structure. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form multiple types of interactions with molecular targets. These features make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
874570-85-1 |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-benzyl-N-[2-(2-nitrophenyl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C20H25N3O2/c24-23(25)20-9-5-4-8-18(20)10-13-21-19-11-14-22(15-12-19)16-17-6-2-1-3-7-17/h1-9,19,21H,10-16H2 |
InChI-Schlüssel |
LTOLEFMMYMSLPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NCCC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















